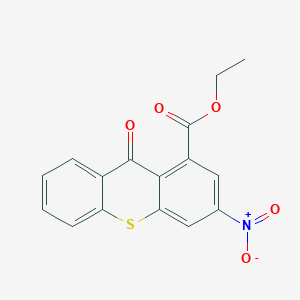![molecular formula C11H11NO B14423569 2-Propynal, 3-[4-(dimethylamino)phenyl]- CAS No. 85609-01-4](/img/structure/B14423569.png)
2-Propynal, 3-[4-(dimethylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynal, 3-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.2270 . It is also known by other names such as 4-Dimethylaminocinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propynal group.
Preparation Methods
The synthesis of 2-Propynal, 3-[4-(dimethylamino)phenyl]- typically involves the reaction of 4-dimethylaminobenzaldehyde with propargyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Propynal, 3-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Propynal, 3-[4-(dimethylamino)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Propynal, 3-[4-(dimethylamino)phenyl]- involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The propynal group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules .
Comparison with Similar Compounds
2-Propynal, 3-[4-(dimethylamino)phenyl]- can be compared with similar compounds such as cinnamaldehyde and its derivatives. While cinnamaldehyde (3-phenyl-2-propenal) lacks the dimethylamino group, it shares the propynal moiety . The presence of the dimethylamino group in 2-Propynal, 3-[4-(dimethylamino)phenyl]- imparts unique electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Similar compounds include:
- Cinnamaldehyde
- 4-Dimethylaminocinnamic aldehyde
- p-Dimethylaminocinnamic aldehyde
Properties
CAS No. |
85609-01-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-ynal |
InChI |
InChI=1S/C11H11NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-9H,1-2H3 |
InChI Key |
GVLKAPCBSQMOHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
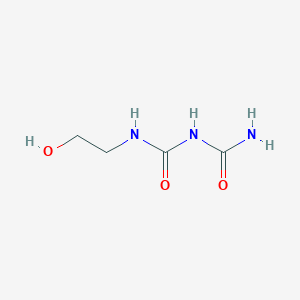
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
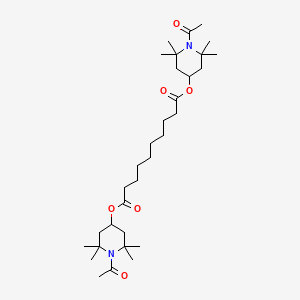
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
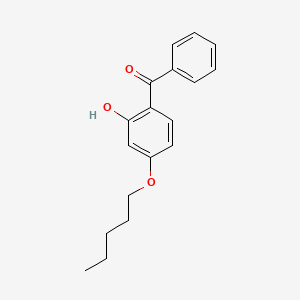

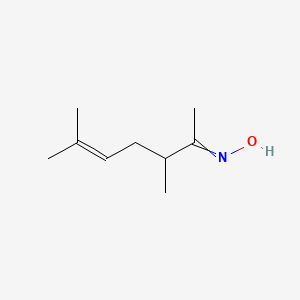
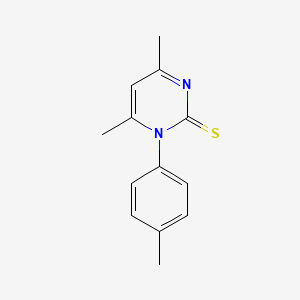
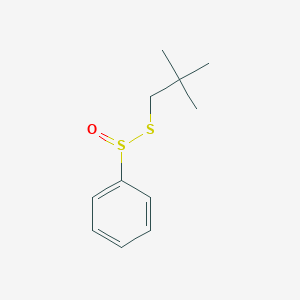

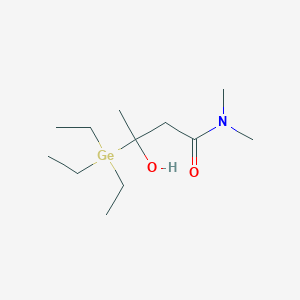
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
